6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines
Preparation Methods
The synthesis of 6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by further functionalization. The reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Modern methods also include transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . Industrial production methods may involve the use of microwave irradiation and nanoparticles to enhance reaction efficiency and yield .
Chemical Reactions Analysis
6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor, antiviral, and antidiabetic activities
Materials Science: The compound is used in the development of optoelectronic devices, including light-emitting diodes and sensors.
Industrial Chemistry: It is utilized in the synthesis of various biologically active compounds and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can intercalate into DNA, stabilizing the DNA duplex and inhibiting the replication of certain viruses . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other similar compounds such as:
2-(2,4-Dichlorophenoxy)ethyl(ethyl)amine: This compound shares the dichlorophenoxy moiety but differs in its overall structure and applications.
Indolo[2,3-b]quinoxaline derivatives: These compounds have similar core structures but may vary in their substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H17Cl2N3O |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
6-[2-(2,4-dichlorophenoxy)ethyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H17Cl2N3O/c1-14-5-4-6-16-21-23(27-19-8-3-2-7-18(19)26-21)28(22(14)16)11-12-29-20-10-9-15(24)13-17(20)25/h2-10,13H,11-12H2,1H3 |
InChI Key |
WPNJFABEMLTMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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